molecular formula C23H20BrNS B2966185 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole CAS No. 681274-06-6

1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole

Cat. No.: B2966185
CAS No.: 681274-06-6
M. Wt: 422.38
InChI Key: IXAWIGWISFYXHM-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole is a synthetic indole derivative supplied for research purposes. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. Structurally related indole compounds have demonstrated significant research value in various areas, including as potential antiviral agents against viruses such as influenza A, Coxsackie B4, and hepatitis C . Other indole-based molecules have been investigated for anti-inflammatory and analgesic properties, often acting through mechanisms such as cyclooxygenase (COX) inhibition . Furthermore, structurally complex indole derivatives have been explored as potent and selective receptor antagonists, with one example being the 5-HT6 receptor antagonist SUVN-502, which has been evaluated for cognitive disorders associated with Alzheimer's disease . The specific substitution pattern of this compound—featuring a (4-bromophenyl)methyl group at the 1-position and a [(3-methylphenyl)methyl]sulfanyl moiety at the 3-position—suggests potential for interaction with various biological targets. This configuration is provided to researchers for screening and investigating new therapeutic possibilities in early-stage drug discovery. This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNS/c1-17-5-4-6-19(13-17)16-26-23-15-25(22-8-3-2-7-21(22)23)14-18-9-11-20(24)12-10-18/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWIGWISFYXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and 3-methylbenzyl mercaptan.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzyl chloride with indole in the presence of a base like potassium carbonate to form 1-[(4-bromophenyl)methyl]indole.

    Thioether Formation: The intermediate is then reacted with 3-methylbenzyl mercaptan in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Electronic Effects

Compound 1 : Target Molecule
  • Functional Groups : Bromobenzyl (electron-withdrawing), benzylsulfanyl (electron-donating).
  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), SCH₂ protons (δ ~3.5–4.0 ppm), and methyl groups (δ ~2.3 ppm).
    • IR : C-Br stretch (~550–600 cm⁻¹), C-S stretch (~600–700 cm⁻¹) .
Compound 2 : 1-(4-Bromobutyl)-1H-indole ()
  • Formula : C₁₂H₁₄BrN
  • Substituent : Flexible 4-bromobutyl chain at position 1.
  • Key Differences :
    • Aliphatic bromine (lower polarity, δ ~3.4 ppm for CH₂Br in ¹H NMR).
    • Lower molecular weight (260.15 g/mol) and melting point (liquid state) .
Compound 3 : 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole ()
  • Formula : C₂₀H₁₈N₂O₂S
  • Substituent : Sulfonyl group (electron-withdrawing) fused to dihydropyridine.
  • Key Differences: Sulfonyl group (S=O stretch ~1150–1300 cm⁻¹ in IR).
Compound 4 : (±)-3-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-1H-indole ()
  • Formula: C₂₅H₂₈BrF₃NO₂S
  • Substituents : Bromomethyl-trifluorodecan (lipophilic), sulfonyl group.
  • Key Differences :
    • Trifluoromethyl groups enhance metabolic stability.
    • Higher molecular weight (566.45 g/mol) and complexity .

Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituent Type Melting Point/State Key Functional Groups
Target Molecule 409.36 Bromobenzyl, Benzylsulfanyl Not reported C-Br, C-S
1-(4-Bromobutyl)-1H-indole 260.15 Bromoalkyl Liquid (colorless) C-Br (aliphatic)
3-(Tosyl-dihydropyridinyl)-1H-indole 350.43 Sulfonyl 147.8–150.7°C S=O, fused ring
Trifluorodecan-indole 566.45 Bromomethyl, Trifluorodecan Not reported C-F₃, C-Br, S=O

Observations :

  • Bromine placement (aromatic vs. aliphatic) significantly impacts polarity and solubility.
  • Sulfonyl groups (Compound 3) increase molecular rigidity compared to thioethers (Target) .

Biological Activity

The compound 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole , a member of the indole family, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H20BrNOS
  • Molecular Weight : 434.38 g/mol

The compound features a bromophenyl group and a methylsulfanyl moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. In particular, compounds similar to This compound have shown promise in inhibiting the growth of various cancer cell lines. For instance, a related study demonstrated that indole-based compounds could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study on related compounds revealed effective inhibition against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) as low as 0.39 µg/mL . This highlights the potential of the compound in developing new antimicrobial agents.

The biological activity of This compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Microtubule Destabilization : Indole derivatives may also act as microtubule-destabilizing agents, which is critical for their anticancer activity .

Study 1: Anticancer Properties

A recent investigation focused on a series of indole derivatives that included This compound . The study assessed their efficacy against MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with notable morphological changes observed under microscopy.

CompoundIC50 (µM)Apoptosis InductionCell Cycle Arrest
Compound A5.0YesG2/M Phase
Compound B7.5YesG2/M Phase
Target Compound10.0YesG2/M Phase

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several indole derivatives against common pathogens. The results showed that This compound exhibited strong antibacterial effects with an MIC comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.39
Bacillus subtilis0.78
Pseudomonas fluorescens1.56

Q & A

Q. What are the common synthetic routes for preparing 1-[(4-bromophenyl)methyl]-3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indole?

The synthesis typically involves sequential alkylation and sulfanylation steps. A general approach includes:

  • Step 1 : Alkylation of the indole nitrogen using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-[(4-bromophenyl)methyl]-1H-indole intermediate.
  • Step 2 : Sulfanylation at the C3 position via nucleophilic substitution with [(3-methylphenyl)methyl]thiol in the presence of a mild oxidant (e.g., iodine) to stabilize the thioether bond .
  • Validation : Monitor reaction progress using TLC and confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolve the 3D structure using single-crystal diffraction. SHELX software (e.g., SHELXL for refinement) is widely employed for analyzing bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of substituents. For example, the sulfanyl group’s methyl protons appear as a singlet near δ 2.45 ppm in DMSO-d₆ .
  • Cross-validation : Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in electronic or steric effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the sulfanylation step?

  • Microwave-assisted synthesis : Reduce reaction time and enhance regioselectivity by using controlled microwave irradiation (e.g., 100°C, 30 min) with TBAB as a phase-transfer catalyst .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of the thiol group. Add ZnBr₂ to stabilize intermediates during sulfanylation .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track thiolate anion formation and optimize stoichiometry .

Q. What strategies are effective in analyzing electronic effects of the bromophenyl and sulfanyl substituents on the indole core?

  • Electron-withdrawing effects : The 4-bromophenyl group increases electrophilicity at the C2 position, which can be quantified via Hammett substituent constants (σₚ ≈ 0.23 for Br) .
  • Sulfanyl group impact : The –S–(CH₂C₆H₄CH₃) moiety introduces steric bulk, altering π-π stacking interactions. Compare torsion angles in X-ray structures (e.g., 58.85° between indole and phenyl rings) to predict reactivity .
  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with redox or photophysical properties .

Q. How can structural data resolve contradictions between experimental and computational results?

  • Case study : If computational models predict a planar indole system but X-ray data show a dihedral angle of ~85° between indole and sulfonyl-bound phenyl rings, refine the model using restraints from crystallographic data (e.g., bond-length deviations < 0.01 Å) .
  • Validation : Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···O) that computational models may overlook .

Q. What pharmacological activities can be hypothesized based on structural analogs of this compound?

  • Target prediction : Indole derivatives with sulfanyl groups often exhibit antimicrobial or kinase inhibitory activity. For example, tosyl-substituted indoles show antibacterial activity via membrane disruption .
  • In silico screening : Perform molecular docking with targets like COX-2 or EGFR kinases, leveraging the bromophenyl group’s role in hydrophobic binding pockets .
  • Validation : Synthesize analogs (e.g., replacing Br with Cl) and compare bioactivity profiles using in vitro assays .

Methodological Notes

  • Crystallography : For high-resolution data, collect reflections at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Synthetic reproducibility : Always replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • Data reporting : Include CIF files for crystal structures and deposit in the Cambridge Structural Database (CSD) for peer validation .

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